ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethyl ester and other substituents. Common reagents used in these reactions include ethyl chloroformate, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thieno ring.
Uniqueness
ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-3-[2-(4-methylanilino)-2-oxoethyl]-4-oxothieno[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-5-27-20(26)18-17-16(12(3)28-18)19(25)23(13(4)21-17)10-15(24)22-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,22,24) |
InChI Key |
ZRILRJGCVHTPDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC(=O)NC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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